N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide
Description
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-[4-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22N4O5S2/c1-17-3-13-25(37-17)23-15-40-29(31-23)33-27(35)19-5-9-21(10-6-19)39-22-11-7-20(8-12-22)28(36)34-30-32-24(16-41-30)26-14-4-18(2)38-26/h3-16H,1-2H3,(H,31,33,35)(H,32,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBVWYWFEYBDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=NC(=CS5)C6=CC=C(O6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole nucleus, like this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacophoric elements, including thiazole and furan moieties, which are known for their diverse biological properties.
The molecular formula of this compound is C30H22N4O5S2, with a molecular weight of 582.65 g/mol. The structure features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds containing thiazole can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole-based compounds can disrupt bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis .
Case Studies:
- Antibacterial Testing : A series of thiazole derivatives were tested against various bacterial strains. Compounds showed Minimum Inhibitory Concentration (MIC) values ranging from 100–400 μg/mL against Gram-positive bacteria, while some exhibited better activity against Enterococcus faecalis with MIC values as low as 100 μg/mL .
- Fungal Activity : The antifungal activity was more pronounced in certain derivatives, which demonstrated efficacy against Candida albicans with pMIC values between 3.92–4.01 mM .
Anticancer Potential
The thiazole scaffold is also implicated in anticancer research. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Research Findings:
- Thiazole derivatives have been evaluated for their cytotoxic effects on cancer cells, showing promising results in inhibiting tumor growth in vitro and in vivo models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Membrane Disruption : By interacting with cellular membranes or specific proteins within microbial cells, the compound can cause cell lysis or apoptosis.
Comparative Analysis
To better understand the efficacy of this compound relative to other thiazole derivatives, a comparative analysis of MIC values and biological activities is presented below:
| Compound Name | Structure | MIC (μg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Thiazole | 100 | Antibacterial |
| Compound B | Thiazole | 200 | Antifungal |
| N-[4-(5-methylfuran...] | Thiazole + Furan | 100–400 | Antibacterial/Anticancer |
Comparison with Similar Compounds
Structural Features
Key structural analogs include:
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) (): Contains a benzamide linked to a thiadiazole-isoxazole system. Unlike the target compound, it lacks the furan substituent but shares the amide-thiazole motif.
4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide (): Features a methoxybenzamide-thiazole structure but substitutes furan with phenyl and methyl groups.
N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides (): Combines thiazole with tetrahydropyrimidine, emphasizing nitrogen-rich heterocycles.
Table 1: Structural Comparison
Spectroscopic and Thermal Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretches (~1660–1680 cm⁻¹) and NH stretches (~3150–3300 cm⁻¹) align with benzamide-thiazole derivatives in and . Absence of S-H bands (~2500–2600 cm⁻¹) confirms thione tautomerism in similar triazole-thiones ().
- NMR : Aromatic protons in the target’s thiazole and furan rings would resonate at δ 7.0–8.5 ppm, comparable to compounds in and .
- Melting Points : Symmetrical structures like the target compound typically exhibit higher melting points (>250°C) due to crystallinity, whereas less rigid analogs (e.g., 6 , mp 160°C) show lower values .
Q & A
Q. What are the standard protocols for synthesizing this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazole ring via condensation of thiourea derivatives with α-haloketones under acidic or basic conditions . Key parameters include:
- Temperature control : Reactions often require 60–80°C for optimal cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while inert atmospheres (N₂/Ar) prevent oxidation of sensitive thiazole and furan moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures ≥95% purity .
Analytical validation via TLC (Rf comparison) and NMR (¹H/¹³C) is critical to confirm intermediate and final product structures .
Q. Which analytical techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–8.5 ppm for furan/thiazole) and confirms carbamoyl linkages (amide NH ~δ 10–12 ppm) .
- IR spectroscopy : Identifies carbonyl stretches (~1680–1700 cm⁻¹ for amide C=O) and thiazole C=N (~1600 cm⁻¹) .
- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>98%) .
Q. What are the common chemical reactions this compound undergoes?
- Nucleophilic substitution : The carbamoyl group reacts with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF) .
- Oxidation : Thiazole sulfur may oxidize to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA .
- Hydrolysis : Acidic/basic cleavage of the amide bond yields carboxylic acid and amine intermediates .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for cross-couplings) improve regioselectivity in thiazole formation .
- Solvent optimization : Binary solvent systems (e.g., toluene/DMF) balance solubility and reaction rates .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% .
Q. How do spectral data contradictions (e.g., NMR signal overlap) arise, and how can they be resolved?
- Decoupling experiments : Differentiate overlapping aromatic protons in the benzamide and phenoxy groups .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns and correlates ¹H/¹³C signals for complex regions .
- Variable-temperature NMR : Resolves dynamic effects in rotameric amide bonds .
Q. What strategies are effective in designing biological activity studies for this compound?
- Target selection : Prioritize kinases or enzymes (e.g., COX-2, topoisomerase) based on structural analogs with known activity .
- In vitro assays : Use MTT assays (60 cancer cell lines) to screen for anticancer activity, with IC₅₀ values compared to reference drugs (e.g., doxorubicin) .
- Molecular docking : Simulate binding to active sites (e.g., ATP-binding pockets) using AutoDock Vina to guide SAR .
Q. How can structure-activity relationships (SAR) be explored for derivatives?
- Substituent variation : Replace 5-methylfuran with electron-withdrawing groups (e.g., Cl, CF₃) to modulate electronic effects .
- Bioisosteric replacement : Substitute thiazole with oxadiazole or triazole to assess impact on bioavailability .
- Pharmacophore mapping : Identify critical moieties (e.g., carbamoyl, furan) using QSAR models .
Q. What are the key safety considerations for handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure (Category 4 acute toxicity) .
- Storage : Store in airtight containers at 2–8°C under inert gas to prevent hydrolysis/oxidation .
- Waste disposal : Incinerate with caustic scrubbers to neutralize toxic fumes (e.g., SO₃, CO) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
